molecular formula C22H17ClN2O2S B2847403 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 865616-28-0

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

Cat. No.: B2847403
CAS No.: 865616-28-0
M. Wt: 408.9
InChI Key: VQWCNBHQWWFKLZ-UHFFFAOYSA-N
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Description

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a synthetic organic compound with the molecular formula C22H17ClN2O2S This compound is characterized by its complex structure, which includes a quinoline ring system substituted with a chlorine atom and a phenyl group, as well as a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline derivative is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Phenyl Substitution: The chlorinated quinoline is reacted with a phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) to introduce the phenyl group via a Suzuki coupling reaction.

    Methanesulfonamide Introduction: Finally, the phenyl-substituted quinoline is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, and pigments due to its stable and colorful quinoline core.

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-phenylquinolin-2-yl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-[3-(6-chloroquinolin-2-yl)phenyl]methanesulfonamide: Lacks the phenyl group, which may influence its binding affinity and specificity.

    N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide: Has an ethanesulfonamide group instead of methanesulfonamide, potentially altering its solubility and pharmacokinetics.

Uniqueness

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group on the quinoline core enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWCNBHQWWFKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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